PI-103

説明

This compound is an inhibitor of p110α of class I PI3K.

特性

IUPAC Name |

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVCWJQQGGETHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190676 |

Source

|

| Record name | pi-103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371935-74-9 |

Source

|

| Record name | 3-[4-(4-Morpholinyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371935-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pi-103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371935749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PI-103 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pi-103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PI-103 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX02F616F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PI-103: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PI-103 is a potent, cell-permeable, synthetic small molecule of the pyridofuropyrimidine class that has garnered significant interest in oncology research. It functions as a multi-targeted inhibitor, primarily targeting the phosphatidylinositol 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) signaling pathways, which are frequently hyperactivated in a wide variety of human cancers.[1][2] this compound's ability to dually inhibit these critical nodes of cell growth and survival signaling results in a range of anti-cancer effects, including proliferation arrest, induction of apoptosis, and autophagy.[1][3] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and workflows.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of Class I PI3K isoforms and mTOR kinase.[4] By targeting these two key enzymes, this compound effectively shuts down one of the most critical intracellular signaling networks for tumor cell growth, proliferation, and survival.

Inhibition of Phosphatidylinositide 3-Kinase (PI3K)

Class I PI3Ks are heterodimeric enzymes that, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] this compound potently inhibits all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the production of PIP3.[6][7] The depletion of PIP3 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Inhibition of Mechanistic Target of Rapamycin (mTOR)

This compound is unique in its ability to potently inhibit both mTOR complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5]

-

mTORC1: This complex is a central regulator of cell growth, responding to nutrients, energy status, and growth factors (via Akt). Its inhibition by this compound leads to the dephosphorylation of its key substrates, p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[5]

-

mTORC2: This complex is responsible for the full activation of Akt by phosphorylating it at the Serine 473 residue. By inhibiting mTORC2, this compound provides a secondary mechanism to suppress Akt activation, reinforcing its primary effect through PI3K inhibition.[5][6]

The dual blockade of PI3K and mTOR by this compound leads to a more comprehensive and sustained inhibition of the entire pathway compared to inhibitors that target only one of the components.

Quantitative Data: Inhibitory Profile

This compound exhibits nanomolar potency against its primary targets. The following tables summarize its inhibitory concentrations (IC50) from in vitro kinase assays and its growth-inhibitory concentrations (GI50) in representative cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | References |

|---|---|---|

| PI3K Isoforms | ||

| p110α | 2 - 8 | [3][6][7] |

| p110β | 3 - 88 | [3][6][7] |

| p110δ | 3 - 48 | [3][6][7] |

| p110γ | 15 - 150 | [3][6][7] |

| mTOR Complexes | ||

| mTORC1 | 20 - 30 | [3][5][6][7] |

| mTORC2 | 83 | [3][5] |

| Other Kinases |

| DNA-PK | 2 - 23 |[3][6][7] |

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Key Genetic Feature | GI50 (µM) | References |

|---|---|---|---|---|

| U87MG | Glioblastoma | PTEN null | 0.12 | [8] |

| PC3 | Prostate Cancer | PTEN null | 0.13 | [8] |

| HCT116 | Colorectal Carcinoma | PIK3CA H1047R | 0.23 | [8] |

| MDA-MB-468 | Breast Cancer | PTEN null | 0.24 | [8] |

| IGROV-1 | Ovarian Cancer | PTEN/PIK3CA mutant | 0.38 | [8] |

| A549 | Lung Carcinoma | High p-Akt | 0.76 |[8] |

Cellular Consequences in Cancer

The inhibition of the PI3K/mTOR pathway by this compound translates into several key anti-cancer cellular outcomes.

-

Inhibition of Proliferation : this compound demonstrates potent antiproliferative properties across a wide panel of human cancer cell lines.[1][3] Its effect is often cytostatic, leading to a halt in cell division rather than immediate cell death.[3]

-

Cell Cycle Arrest : A primary cellular response to this compound is arrest in the G1 phase of the cell cycle.[3][9][10] This is mechanistically linked to the downregulation of Cyclin D1, a key protein for G1-S phase transition, which is controlled by the PI3K/mTOR pathway.[11]

-

Induction of Apoptosis : The ability of this compound to induce apoptosis is highly cell-type specific.[9] In some cancer models, such as leukemias and lymphomas, this compound effectively induces mitochondrial apoptosis.[3][12] However, in other cell lines, it fails to induce significant apoptosis when used as a single agent.[9] This variability may be due to the complex interplay of survival and death signals within different cancer types.

-

Induction of Autophagy : As a potent mTORC1 inhibitor, this compound is a known inducer of autophagy.[3]

-

Feedback Loop Activation : Prolonged treatment with this compound can, in some contexts, lead to the reactivation of the PI3K/Akt pathway. This is thought to occur through the inhibition of a negative feedback loop mediated by S6K, which normally dampens signaling from growth factor receptors.[9] This highlights a potential mechanism of resistance to PI3K/mTOR inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)

This method quantifies the enzymatic activity of PI3K by measuring the incorporation of radiolabeled phosphate into a lipid substrate.

-

Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2).

-

Inhibitor Addition : Serially dilute this compound in DMSO and add to the reaction wells (final DMSO concentration ≤ 2%).

-

Enzyme and Substrate Addition : Add the purified PI3K enzyme (e.g., p110α/p85α) and freshly sonicated phosphatidylinositol substrate to the wells.

-

Reaction Initiation : Start the kinase reaction by adding ATP containing γ-³²P-ATP (e.g., 10 µCi per reaction) at a final concentration of 1 µmol/L.[6]

-

Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 20-60 minutes).

-

Reaction Termination : Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Detection : Add scintillant-coated beads that bind to the phosphorylated lipid product. Measure the radioactivity using a scintillation counter.

-

Data Analysis : Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[6]

Western Blot Analysis of Pathway Modulation

This technique is used to measure the phosphorylation status of key proteins in the PI3K/mTOR pathway in cancer cells.

-

Cell Culture and Treatment : Plate cancer cells (e.g., U87MG, HCT116) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).[8][13]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6, GAPDH).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Analysis : Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle following this compound treatment.

-

Cell Treatment : Treat cancer cells with this compound (e.g., 5x GI50 concentration) or vehicle for 24 hours.[11]

-

Cell Harvesting : Harvest both adherent and floating cells, wash with PBS, and count them.

-

Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Incubation : Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition : Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye in individual cells.

-

Data Analysis : Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11]

Conclusion

This compound is a powerful research tool and a prototypical dual PI3K/mTOR inhibitor. Its mechanism of action is centered on the potent and simultaneous blockade of two of the most critical pro-survival signaling nodes in cancer cells. This dual inhibition leads to a robust anti-proliferative effect, G1 cell cycle arrest, and, in susceptible cell types, apoptosis. While its clinical development was hampered by toxicity and poor bioavailability, this compound remains a cornerstone compound for studying the biology of the PI3K/mTOR pathway and serves as a critical chemical template for the development of next-generation, clinically successful inhibitors.[4][15]

References

- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from this compound through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Dual PI3K- and mTOR-inhibitor this compound can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A dual PI3K/mTOR inhibitor, this compound, cooperates with stem cell-delivered TRAIL in experimental glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound attenuates PI3K-AKT signaling and induces apoptosis in murineT-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Target Profile of PI-103: A Dual Kinase Inhibitor of the PI3K/mTOR Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PI-103 is a potent, cell-permeable, and reversible small molecule inhibitor that has garnered significant interest in cancer research and cell signaling studies. It is a multi-targeted inhibitor, primarily known for its dual inhibitory action against Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2][3] This dual-targeting mechanism makes this compound a valuable tool for dissecting the complexities of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the target profile of this compound, including its inhibitory activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Target Profile and Inhibitory Activity

This compound exhibits potent inhibitory activity against several key kinases involved in cell signaling. Its primary targets are the Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), mTOR (both mTORC1 and mTORC2 complexes), and DNA-dependent protein kinase (DNA-PK). The inhibitory concentrations (IC50) of this compound against these targets have been determined in various cell-free assays, demonstrating its high potency.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary targets. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| Class I PI3K | |||

| p110α | 2 - 8 | Cell-free | [1][2][3][4] |

| p110β | 3 - 88 | Cell-free | [1][2][3][4] |

| p110δ | 3 - 48 | Cell-free | [1][2][3][4] |

| p110γ | 15 - 150 | Cell-free | [1][2][3][4] |

| mTOR | |||

| mTORC1 | 20 | Cell-free | [3][4] |

| mTORC2 | 83 | Cell-free | [3][4] |

| DNA-PK | |||

| DNA-PK | 2 - 23 | Cell-free | [1][2][3][4] |

Mechanism of Action and Cellular Effects

This compound exerts its biological effects by directly inhibiting the kinase activity of its targets. By blocking the PI3K/Akt/mTOR pathway, this compound can induce a range of cellular responses, including:

-

Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines.

-

Induction of Apoptosis: By blocking pro-survival signals, this compound can trigger programmed cell death in cancer cells.[1]

-

Induction of Autophagy: this compound is also known to induce autophagy, a cellular process of self-digestion.[3][4]

-

Cell Cycle Arrest: The inhibitor can cause cells to arrest in the G1 phase of the cell cycle.

Signaling Pathway Visualization

The PI3K/Akt/mTOR signaling pathway is a complex network of protein interactions. The following diagrams, generated using the DOT language, illustrate the core pathway and the points of inhibition by this compound.

References

An In-depth Technical Guide to PI-103 Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It details the compound's mechanism of action, inhibitory activity, and its effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a synthetic, cell-permeable small molecule belonging to the pyridofuropyrimidine class that potently and selectively inhibits the PI3K and mTOR kinases.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3] this compound serves as a valuable research tool for elucidating the roles of this pathway and as a lead compound for the development of novel anticancer agents.[1]

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the binding site in the catalytic domains of PI3K and mTOR kinases. By blocking the activity of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.

Simultaneously, this compound inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[4][5] Inhibition of mTORC1 disrupts the phosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth. The inhibition of mTORC2 further contributes to the reduction of AKT activity, as mTORC2 is responsible for phosphorylating AKT at serine 473, a crucial step for its full activation.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: this compound IC50 Values against PI3K Isoforms and mTOR Complexes

| Target | IC50 (nM) |

| PI3K p110α | 8[4][6] |

| PI3K p110β | 88[4][6] |

| PI3K p110δ | 48[4][6] |

| PI3K p110γ | 150[4][6] |

| mTORC1 | 20[4][6] |

| mTORC2 | 83[4][6] |

Table 2: this compound IC50 Values against Other Kinases

| Target | IC50 (nM) |

| DNA-PK | 2[4][6] |

| ATM | 920[4] |

| ATR | 850[4] |

Cellular Effects of this compound

The inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a variety of cellular responses, including:

-

Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of numerous cancer cell lines.[7]

-

Induction of Apoptosis: By downregulating pro-survival signals, this compound can induce programmed cell death in cancer cells.[8][9]

-

Cell Cycle Arrest: Treatment with this compound can cause cells to arrest in the G1 phase of the cell cycle.[5][10]

-

Induction of Autophagy: this compound is also known to induce autophagy, a cellular self-degradation process.[4][6]

Table 3: Antiproliferative Activity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| A549 | Lung Carcinoma | 0.18 | 4 days[4] |

| A549 | Lung Carcinoma | 4 | 48 hours[4] |

| Caco-2 | Colorectal Adenocarcinoma | 0.8 | 48 hours[4] |

| U87MG | Glioblastoma | ~0.5 (for cell death) | 24 hours[8] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound signaling pathway and a general workflow for its experimental evaluation.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: A typical experimental workflow to evaluate this compound's effects.

Detailed Experimental Protocols

In Vitro Kinase Assay (Scintillation Proximity Assay for PI3K)

This protocol is a generalized procedure for determining the IC50 values of this compound against PI3K isoforms.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the specific PI3K isoform, the inhibitor (this compound at various concentrations with a final DMSO concentration of 2%), a buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2), and freshly sonicated phosphatidylinositol (100 µg/mL).[11]

-

Reaction Initiation: Start the kinase reaction by adding ATP containing 10 µCi of γ-³²P-ATP.[11]

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add SPA beads coated with a molecule that captures the phosphorylated lipid product.

-

Measurement: Measure the light emission using a scintillation counter. The amount of light is proportional to the amount of phosphorylated product.

-

Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Assay (TR-FRET LanthaScreen™ for mTOR)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for mTOR.

-

Reagent Preparation: Prepare a solution of mTOR kinase, a fluorescently labeled substrate (e.g., GFP-4E-BP1), and a terbium-labeled phosphospecific antibody in a suitable assay buffer.[12]

-

Inhibitor Addition: Add varying concentrations of this compound to the wells of a microplate.

-

Kinase Reaction: Add the kinase and substrate mixture to the wells and initiate the reaction by adding ATP. Incubate for 1 hour at room temperature.[9]

-

Detection: Stop the reaction by adding EDTA and add the terbium-labeled antibody. Incubate for at least 30 minutes at room temperature.[9]

-

Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).[13]

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.[13]

Western Blotting for Phospho-Protein Analysis

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.

-

Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT Ser473, total AKT, phospho-S6K, total S6K) overnight at 4°C with gentle agitation.[14]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the this compound concentration to determine the IC50 value.

Cytotoxicity Assay (LDH Assay)

The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Cell Culture and Treatment: Culture and treat cells with this compound in a 96-well plate as described for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes), protected from light.[8]

-

Absorbance Measurement: Measure the absorbance at 490 nm.[8]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells and cells lysed to release maximum LDH.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

-

Cell Harvest and Fixation: After treatment, harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[15]

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[16][17]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a powerful and well-characterized dual inhibitor of PI3K and mTOR. Its ability to potently block this key signaling pathway makes it an indispensable tool for cancer research and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the PI3K/AKT/mTOR pathway. However, it is important to note that the in vivo metabolism of this compound is rapid, which has limited its clinical development.[1] Nevertheless, it remains a critical compound for preclinical research and the development of next-generation inhibitors.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchhub.com [researchhub.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 8. cellbiologics.com [cellbiologics.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

The Discovery and Chemical Profile of PI-103: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-103 is a potent, cell-permeable, and ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. First described in the mid-2000s, it has become a critical tool for cancer research due to its ability to simultaneously block key nodes in a frequently dysregulated signaling cascade in human cancers. This technical guide provides an in-depth overview of the discovery, chemical structure, and biological activity of this compound, supplemented with detailed experimental protocols and quantitative data to support its application in a research setting.

Discovery and Chemical Structure

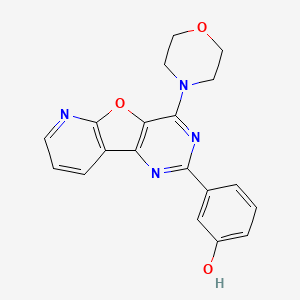

This compound, with the chemical name 3-[4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol, emerged from research efforts to develop dual PI3K/mTOR inhibitors.[1] Its discovery was a significant step forward in targeting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[2]

Chemical Structure:

-

Systematic Name: 3-(4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol[1]

-

Molecular Formula: C₁₉H₁₆N₄O₃[1]

-

Molecular Weight: 348.36 g/mol [1]

-

CAS Number: 371935-74-9[3]

The core of this compound is a pyrido[3',2':4,5]furo[3,2-d]pyrimidine heterocyclic system. This scaffold provides the necessary geometry to fit into the ATP-binding pocket of PI3K and mTOR kinases. The morpholine group enhances solubility and the phenolic hydroxyl group is crucial for its inhibitory activity.

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). It also demonstrates significant activity against DNA-dependent protein kinase (DNA-PK). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| PI3Kα (p110α) | 8[4][5] |

| PI3Kβ (p110β) | 88[4][5] |

| PI3Kδ (p110δ) | 48[4][5] |

| PI3Kγ (p110γ) | 150[4][5] |

| mTORC1 | 20[4][5] |

| mTORC2 | 83[4][5] |

| DNA-PK | 2[4][5] |

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell fate, and its aberrant activation is a hallmark of many cancers.

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from the synthesis of its bioisostere, PI-103BE.[6] The general workflow involves the construction of the central pyrido[3',2':4,5]furo[3,2-d]pyrimidine core followed by the addition of the morpholine and 3-hydroxyphenyl moieties.

Caption: General workflow for the chemical synthesis of this compound.

Detailed Steps (Conceptual):

-

Amide Formation: React ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with 3-hydroxybenzoyl chloride in the presence of a base to form the corresponding amide.

-

Cyclization: Heat the amide intermediate to induce cyclization and form the 2-(3-hydroxyphenyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one core.

-

Chlorination: Treat the pyrimidinone with a chlorinating agent (e.g., phosphorus oxychloride) to convert the hydroxyl group at the 4-position to a chlorine atom.

-

Nucleophilic Aromatic Substitution: React the 4-chloro intermediate with morpholine to yield the final product, this compound.

In Vitro PI3K HTRF Assay

This assay measures the ability of this compound to inhibit the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a PI3K enzyme. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.[4][7][8]

Materials:

-

PI3K enzyme (e.g., p110α/p85α)

-

PIP2 substrate

-

ATP

-

Assay Buffer (containing MgCl₂ and DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Stop Solution

-

Detection Mix (containing Europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, biotinylated-PIP3, and Streptavidin-Allophycocyanin)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 0.5 µL of DMSO (for controls) or diluted this compound.

-

Add 14.5 µL of a working solution containing the PI3K enzyme and PIP2 substrate. For "no enzyme" controls, add a working solution with only the PIP2 substrate.

-

Initiate the reaction by adding 5 µL of ATP working solution to all wells.

-

Incubate for 30 minutes at room temperature.

-

Stop the reaction by adding 5 µL of Stop Solution.

-

Add 5 µL of the Detection Mix to each well.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the HTRF ratio (665/620) and determine the IC50 value for this compound.

In Vitro mTOR Kinase Assay (LanthaScreen®)

This assay determines the inhibitory effect of this compound on mTOR kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[9][10]

Materials:

-

mTOR (FRAP1) kinase

-

LanthaScreen® Eu-anti-GST Antibody

-

GST-tagged kinase substrate (tracer)

-

mTOR Kinase Binding Buffer

-

This compound

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 5 µL of the diluted this compound or DMSO for controls.

-

Prepare a 3X kinase/antibody mixture in mTOR Kinase Binding Buffer and add 5 µL to each well.

-

Prepare a 3X tracer solution in mTOR Kinase Binding Buffer and add 5 µL to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the TR-FRET signal on a compatible plate reader.

-

Calculate the emission ratio and determine the IC50 value for this compound.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., U87MG glioblastoma, PC3 prostate cancer)

-

Complete cell culture medium

-

This compound

-

Cell counting solution (e.g., CellTiter-Glo®) or DNA staining dye (e.g., crystal violet)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Assess cell viability using a chosen method:

-

CellTiter-Glo®: Add the reagent to each well, incubate, and measure luminescence.

-

Crystal Violet: Fix the cells, stain with crystal violet, wash, solubilize the dye, and measure absorbance.

-

-

Plot the cell viability against the log of this compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.[11][12][13][14]

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Conclusion

This compound is a well-characterized and potent dual inhibitor of PI3K and mTOR. Its ability to target multiple key components of a critical cancer-related signaling pathway has made it an invaluable tool for preclinical research. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers aiming to utilize this compound in their studies of the PI3K/Akt/mTOR pathway and its role in disease. While its metabolic instability has limited its clinical development, this compound continues to be a benchmark compound for the development of next-generation PI3K and mTOR inhibitors.[3]

References

- 1. 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol | C19H16N4O3 | CID 9884685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. Development of a bioavailable boron-containing this compound Bioisostere, PI-103BE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 11. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

PI-103: A Technical Guide to a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-103 is a potent, cell-permeable, synthetic small molecule that exhibits dual inhibitory activity against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in a critical signaling pathway frequently dysregulated in cancer and other diseases, this compound has become a valuable tool for preclinical research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed protocols for its use in key experimental assays.

Introduction

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound distinguishes itself by simultaneously inhibiting both Class I PI3K isoforms and the mTOR kinase, which exists in two distinct complexes, mTORC1 and mTORC2. This dual inhibition can lead to a more comprehensive and sustained blockade of the pathway compared to inhibitors that target either PI3K or mTOR alone.

Mechanism of Action

This compound competitively inhibits the ATP-binding site of PI3K and mTOR kinases. Its inhibitory action on Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.

Simultaneously, this compound inhibits both mTORC1 and mTORC2. Inhibition of mTORC1, which is downstream of Akt, blocks the phosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth. The inhibition of mTORC2, which is one of the upstream activators of Akt, further contributes to the reduction of Akt phosphorylation at Ser473, reinforcing the blockade of the pathway. This compound has also been shown to inhibit DNA-dependent protein kinase (DNA-PK).[1]

Data Presentation

Biochemical Activity: In Vitro Kinase Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases in cell-free assays.

| Target | IC50 (nM) | Reference(s) |

| PI3Kα (p110α) | 2 - 8 | [1][2] |

| PI3Kβ (p110β) | 3 - 88 | [1][2] |

| PI3Kδ (p110δ) | 3 - 48 | [1][2] |

| PI3Kγ (p110γ) | 15 - 150 | [1][2] |

| mTORC1 | 20 - 30 | [1][2] |

| mTORC2 | 83 | [1] |

| DNA-PK | 23 | [2] |

Cellular Activity: Anti-proliferative Effects in Cancer Cell Lines

This compound exhibits cytostatic and cytotoxic effects across a broad range of cancer cell lines. The table below presents the IC50 values for cell growth inhibition in selected cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference(s) |

| U87MG | Glioblastoma | ~0.1 | Proliferation Assay | [3] |

| Huh7 | Hepatocellular Carcinoma | Varies | MTT & 3H-thymidine | [4] |

| SKOV3 | Ovarian Cancer | >0.35 | CCK8 Assay | |

| SKOV3/DDP | Cisplatin-resistant Ovarian Cancer | >0.35 | CCK8 Assay | |

| Glioma Cell Lines | Glioblastoma | Varies | CellTiterGlo Assay | [5] |

| RT4 | Bladder Cancer | 0.1 | ATP assay | [6] |

| HeLa | Cervical Cancer | 5 | MTT & BrdU assay | [6] |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against PI3K and mTOR kinases.

Materials:

-

Recombinant human PI3K isoforms or mTOR kinase

-

This compound

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., phosphatidylinositol for PI3K)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods

-

96-well plates

-

Scintillation counter or appropriate detection system for non-radioactive assays

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and this compound (or DMSO as a vehicle control) to the kinase buffer.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using a radioactive assay).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

For radioactive assays, spot the reaction mixture onto a membrane (e.g., P81 phosphocellulose paper), wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's instructions for detection.

-

Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway in cultured cells.

Materials:

-

Cultured cells (e.g., U87MG glioma cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-S6 (Ser240/244), anti-S6, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common for many phospho-specific antibodies.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Detect the protein bands using ECL reagents and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol provides a method to determine the effect of this compound on cell viability and proliferation.

Materials:

-

Cultured cells

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound (and a vehicle control) in fresh medium.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Glioma Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of glioma.[3][7]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Glioma cells (e.g., U87MG)

-

This compound formulated for in vivo administration (e.g., in DMSO and PEG300)

-

Vehicle control solution

-

Surgical tools for intracranial or subcutaneous injection

-

Calipers for tumor measurement (for subcutaneous models)

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Tumor Implantation:

-

Subcutaneous Model: Inject a suspension of glioma cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) subcutaneously into the flank of the mice.

-

Orthotopic (Intracranial) Model: Under anesthesia, stereotactically inject a smaller number of glioma cells (e.g., 1 x 10^5 cells) into the brain (e.g., striatum).

-

-

Tumor Growth and Treatment Initiation:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) for subcutaneous models, or for a predetermined time for intracranial models.

-

Randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 5-25 mg/kg) or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily).[2]

-

-

Monitoring and Endpoint:

-

Monitor the health of the mice and their body weight regularly.

-

For subcutaneous models, measure the tumor volume with calipers every few days.

-

For orthotopic models, monitor tumor growth using bioluminescence imaging.

-

Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.

-

-

Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for further analysis, such as western blotting to confirm target engagement or immunohistochemistry to assess proliferation and apoptosis.

-

Compare the tumor growth between the this compound-treated and control groups to evaluate the in vivo efficacy.

-

Visualizations

Figure 1: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Figure 2: A typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound serves as a critical research tool for elucidating the roles of the PI3K/mTOR pathway in health and disease. Its dual inhibitory mechanism provides a robust method for interrogating this complex signaling network. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies. While its clinical development has been hampered by unfavorable pharmacokinetic properties, this compound remains a cornerstone for preclinical investigations and a foundational molecule for the development of next-generation PI3K/mTOR inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. A dual PI3K/mTOR inhibitor, this compound, cooperates with stem cell-delivered TRAIL in experimental glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual PI3K/mTOR Inhibitor PI-103: A Technical Guide to its Impact on Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PI-103, a potent pyridofuropyrimidine-class inhibitor, and its specific effects on the phosphorylation of Akt (Protein Kinase B), a critical node in cell signaling. This compound is distinguished by its dual-inhibitory action against both Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), making it a valuable tool for investigating the PI3K/Akt/mTOR pathway.[1][2] This document compiles quantitative data on its inhibitory activity, details common experimental protocols for assessing its effects, and visualizes the complex signaling pathways involved.

Quantitative Inhibitory Profile of this compound

This compound demonstrates potent, low-nanomolar inhibitory activity against Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[3][4] Its efficacy varies across the different p110 catalytic subunits of PI3K. The compound also exhibits strong inhibitory effects on DNA-dependent protein kinase (DNA-PK).[3][4][5] The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by half, are summarized below from multiple cell-free assays.

Table 1: this compound IC50 Values for PI3K, mTOR, and DNA-PK

| Target Protein | Isoform / Complex | Reported IC50 (nM) | Reference(s) |

| PI3K | p110α | 2 - 8 | [3][5][6] |

| p110β | 3 - 88 | [3][5][6] | |

| p110δ | 3 - 48 | [3][5][6] | |

| p110γ | 15 - 150 | [3][5][6] | |

| mTOR | mTORC1 | 20 - 30 | [3][4][5] |

| mTORC2 | 83 | [3][4] | |

| DNA-PK | N/A | 2 - 23 | [3][5][6] |

Note: IC50 values can vary depending on the specific assay conditions and ATP concentration used in the experiments.

Effect on Akt Phosphorylation and Downstream Targets

The primary mechanism by which this compound impacts Akt is by blocking its activation through phosphorylation. Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the hydrophobic motif, primarily by mTORC2.[7] By inhibiting PI3K, this compound prevents the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is essential for recruiting both Akt and PDK1 to the plasma membrane. By inhibiting mTORC2, this compound directly blocks the phosphorylation of the Ser473 site.[7] This dual action efficiently prevents Akt activation.[7]

Studies across numerous cancer cell lines have consistently demonstrated that treatment with this compound leads to a significant reduction in the levels of phosphorylated Akt (p-Akt) at both Ser473 and Thr308.[8][9][10]

Table 2: Summary of this compound Effects on Akt Phosphorylation in Cellular Assays

| Cell Line(s) | Treatment Conditions | Observed Effect on Akt Phosphorylation | Downstream Effects | Reference(s) |

| Dalton's Lymphoma Ascite (DLA) | H2O2-induced | Significant decrease in p-Akt (Ser473) by ~97% and p-Akt (Thr308) by ~77% | Downregulation of p-PDK1 and p-BAD | [8] |

| HT29 & HCT116 Bax-ko | 24-hour treatment | Decreased expression of p-Akt | Reduced phosphorylation of 4E-BP1 and S6 ribosomal protein | [11] |

| HCT116 & DLD-1 | Not specified | Reduction in p-Akt (Ser473) | N/A | [9] |

| Neuroblastoma (SH-EP, CHP-212, LAN-5) | 24-hour treatment with various concentrations | Dose-dependent reduction in p-Akt and p-S6 ribosomal protein | Synergistic induction of apoptosis with TRAIL | [10] |

| Murine T-cell Lymphoma | Not specified | Downregulation of phospho-Akt | Induction of apoptosis | [12] |

Visualizing the Mechanism of Action

To understand the role of this compound, it is crucial to visualize its position within the PI3K/Akt/mTOR signaling cascade.

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols: Western Blot for Akt Phosphorylation

The most common method to quantify the effect of this compound on Akt phosphorylation is Western Blotting. This technique allows for the detection of specific proteins (total Akt and phosphorylated Akt) from cell lysates separated by size.

Caption: Standard workflow for Western Blot analysis of p-Akt.

Detailed Methodology

1. Cell Culture and Treatment:

-

Plate cells at a density that ensures they remain in the logarithmic growth phase (60-70% confluency) at the time of the experiment.[13]

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).[10][14]

2. Sample Preparation (Lysis):

-

After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of the proteins.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) or Bradford assay. This ensures equal loading of protein for each sample.

4. SDS-PAGE (Gel Electrophoresis):

-

Denature a standardized amount of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli (SDS-PAGE) sample buffer.[13]

-

Load the samples onto a polyacrylamide gel (e.g., 10% gel) and separate the proteins by electrophoresis.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane via electroblotting.

6. Immunodetection:

-

Blocking: Block the membrane for at least 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is often recommended over non-fat milk.[13]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-p-Akt Ser473, rabbit anti-p-Akt Thr308, or mouse anti-total Akt) diluted in blocking buffer.[13] This incubation is typically performed overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) that recognizes the primary antibody. This is typically done for 1 hour at room temperature.[13]

-

Final Washes: Perform another series of extensive washes with TBST.

7. Signal Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13]

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis on the resulting bands to quantify the protein levels. The p-Akt signal should be normalized to the total Akt signal or a loading control (e.g., β-actin or α-tubulin) to determine the relative change in phosphorylation.[15]

Logical Relationship of this compound Action

The efficacy of this compound in reducing Akt phosphorylation stems directly from its dual-target nature. It simultaneously removes the upstream activation signal (PIP3) and blocks one of the key activating kinases (mTORC2).

References

- 1. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound attenuates PI3K-AKT signaling and induces apoptosis in murineT-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Role of PI-103 in Autophagy Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PI-103, a potent pyridofuropyrimidine-class synthetic small molecule, and its intricate role in the regulation of autophagy. This compound is a pivotal research tool due to its function as a dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). While its therapeutic development has been hampered by rapid in-vivo metabolism, its utility in elucidating the mechanisms of autophagy remains invaluable.[1] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling and experimental workflows involved.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cellular growth, proliferation, and survival.[2] Crucially, it acts as a primary negative regulator of autophagy. Under nutrient-rich conditions, this pathway is active and suppresses the initiation of autophagy.[3][4]

This compound exerts its primary effect by directly inhibiting two key nodes in this pathway:

-

Class I PI3K: It potently inhibits PI3Kα, preventing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blocks the recruitment and activation of downstream effectors like Akt.

-

mTOR: this compound is a highly potent, ATP-competitive inhibitor of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[5]

Inhibition of mTORC1 is the canonical trigger for autophagy induction. mTORC1 normally phosphorylates and inactivates the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for the initiation of autophagosome formation.[6] By inhibiting mTORC1, this compound relieves this suppression, leading to the activation of the ULK1 complex and the subsequent nucleation of the phagophore, the precursor to the autophagosome.[4]

Figure 1: this compound inhibits PI3K and mTORC1 to induce autophagy.

A Complex Duality: Induction of Autophagosomes vs. Blockade of Autophagic Flux

While this compound is widely used as an autophagy inducer, extensive research reveals a more complex role. It robustly triggers the initiation of autophagy, leading to a significant accumulation of autophagosomes. However, it concurrently impairs the later stages of the process, specifically the fusion of autophagosomes with lysosomes to form autolysosomes. This impairment results in a blockade of autophagic flux —the complete process of cargo sequestration, delivery to the lysosome, and degradation.[7]

Evidence for this dual role includes:

-

Induction: Treatment with this compound consistently leads to a dose- and time-dependent increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key protein marker localized to the autophagosome membrane.[8][9] Microscopic analysis also shows a marked increase in the number of GFP-LC3 puncta, representing autophagosomes.[7]

-

Flux Blockade: In autophagic flux assays, co-treatment with this compound and a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) does not lead to a further significant increase in LC3-II levels compared to this compound alone. This suggests that this compound itself is already preventing the degradation of autophagosomes, mimicking the effect of the lysosomal inhibitor.[7] Furthermore, levels of p62/SQSTM1, an autophagy substrate that is degraded in autolysosomes, are not cleared and may even accumulate following this compound treatment, further indicating a blockage in the final degradation step.[7]

The proposed mechanism for this flux inhibition is the off-target inhibition of Class III PI3K (Vps34). Vps34 is critical for the later stages of autophagy, including autophagosome maturation and fusion with lysosomes.[7][10] By inhibiting Vps34, this compound disrupts the completion of the autophagic process.

References

- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autophagy - Wikipedia [en.wikipedia.org]

- 7. Dual PI-3 kinase/mTOR inhibition impairs autophagy flux and induces cell death independent of apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Autophagy by MPT0L145, a Highly Potent PIK3C3 Inhibitor, Provides Synergistic Interaction to Targeted or Chemotherapeutic Agents in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dual PI3K/mTOR Inhibitor PI-103: A Technical Guide for Glioblastoma and Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-103 is a potent, cell-permeable, small molecule inhibitor that has garnered significant interest in cancer research due to its dual inhibitory action against phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These two key proteins are central components of a signaling pathway frequently dysregulated in a multitude of human cancers, including glioblastoma and various forms of leukemia. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical glioblastoma and leukemia models. We present collated quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often due to mutations in key components like PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis and therapeutic resistance.

This compound (3-(4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl)-phenol) was one of the first-generation dual PI3K/mTOR inhibitors. Its ability to concurrently block two crucial nodes in this oncogenic pathway provides a rationale for its potent anti-cancer effects observed in preclinical studies. This guide will delve into the specifics of its application in two distinct cancer types where the PI3K/Akt/mTOR pathway is a validated therapeutic target: glioblastoma, the most aggressive primary brain tumor in adults, and leukemia, a group of cancers affecting the blood and bone marrow.

Mechanism of Action

This compound exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding sites of both PI3K and mTOR kinases.[1] It exhibits potent inhibitory activity against Class IA PI3Ks, particularly the p110α isoform, and also effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] The dual inhibition of PI3K and mTOR is significant because mTORC1 inhibition alone can lead to a feedback activation of PI3K signaling, thus limiting the efficacy of mTOR-selective inhibitors.[4] By blocking both, this compound can circumvent this resistance mechanism.[4]

This compound in Glioblastoma Research

The PI3K/Akt/mTOR pathway is aberrantly activated in the majority of glioblastomas, making it a prime target for therapeutic intervention.[5] this compound has been shown to be effective in glioblastoma models, irrespective of the tumor's PTEN or EGFR status.[2][6]

Quantitative Data: Glioblastoma

The following table summarizes the inhibitory concentrations and cellular effects of this compound in various glioblastoma cell lines.

| Cell Line | Genetic Profile | IC50 (Proliferation) | Effect | Reference |

| U87MG | PTEN-null | ~0.6 µM | G0-G1 cell cycle arrest, inhibition of proliferation and invasion | [7][8] |

| U373MG | PTEN-null | Not specified | Inhibition of Akt phosphorylation | [2] |

| U-118 MG | PTEN mutant | 60 nM | Inhibition of proliferation | [7] |

| U-138 MG | PTEN mutant | 1.0 µM | Inhibition of proliferation | [7] |

Signaling Pathway in Glioblastoma

Caption: this compound inhibits the PI3K/Akt/mTOR pathway in glioblastoma.

This compound in Leukemia Research

The PI3K/Akt/mTOR pathway is also frequently activated in various types of leukemia, including acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL), where it promotes leukemic cell survival and proliferation.[9][10]

Quantitative Data: Leukemia

The following table summarizes the inhibitory concentrations of this compound against various PI3K isoforms and mTOR complexes, which are relevant to leukemia.

| Target | IC50 | Reference |

| p110α | 8 nM | [3] |

| p110β | 88 nM | [3] |

| p110δ | 48 nM | [3] |

| p110γ | 150 nM | [3] |

| mTORC1 | 20 nM | [3] |

| mTORC2 | 83 nM | [3] |

| DNA-PK | 2 nM | [3] |

In primary AML blast cells, this compound has been shown to inhibit leukemic proliferation and induce apoptosis, particularly in the leukemic stem cell compartment.[10][11]

Signaling Pathway in Leukemia

Caption: this compound targets the PI3K/Akt/mTOR pathway in leukemia.

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the effects of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: Glioblastoma (e.g., U87MG, U373MG) and leukemia (e.g., MOLM14, OCI-AML3) cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[11]

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. For experiments, the stock solution is diluted to the desired final concentration in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

Cell Viability and Proliferation Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot Analysis

-

Treat cells with this compound for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-